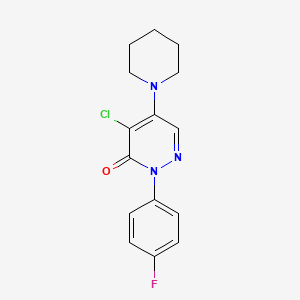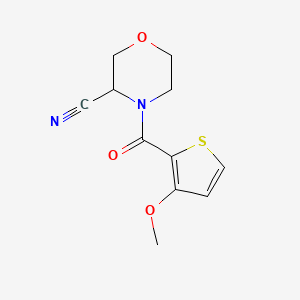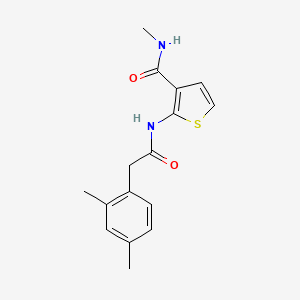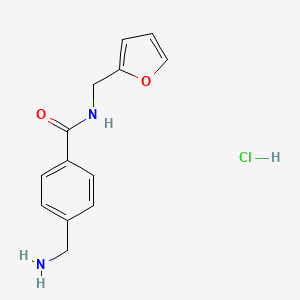
4-chloro-2-(4-fluorophenyl)-5-piperidino-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-chloro-2-(4-fluorophenyl)-5-piperidino-3(2H)-pyridazinone” is likely a complex organic molecule. It appears to contain a pyridazinone ring, which is a type of six-membered heterocyclic compound containing two nitrogen atoms. It also has a fluorophenyl group and a piperidino group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR, IR, and UV-Vis spectroscopy, as well as elemental analysis . These techniques can provide information about the types of bonds present, the functional groups, and the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which it is reacted. For example, the pyridazinone ring might undergo reactions at the carbonyl group or at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined experimentally. These properties can give insights into how the compound might behave under different conditions .Scientific Research Applications
Anticancer and Antiangiogenic Potential
Pyridazinones, including derivatives of 4-chloro-2-(4-fluorophenyl)-5-piperidino-3(2H)-pyridazinone, have shown promise in anticancer research. Some compounds in this class exhibited inhibitory activity on human cancer cell lines and potential antiangiogenic properties, interfering with cytokines involved in tumor progression. Specifically, these compounds demonstrated significant effects against liver, breast, and leukemia cancer cells, highlighting their potential in cancer therapy (Kamble et al., 2015).
Antioxidant Activities
Derivatives of 4-chloro-2-(4-fluorophenyl)-5-piperidino-3(2H)-pyridazinone were also investigated for their antioxidant properties. These compounds showed notable activities in scavenging various radicals, suggesting their utility as antioxidants in therapeutic applications (Kamble et al., 2015).
Herbicide Development
Studies have explored the use of pyridazinone compounds as herbicides. These substances, including close derivatives of 4-chloro-2-(4-fluorophenyl)-5-piperidino-3(2H)-pyridazinone, were found to inhibit photosynthesis in plants, making them effective herbicides. The mode of action involves interference with chloroplast development and resistance to metabolic detoxication in plants (Hilton et al., 1969).
Analgesic and Anti-inflammatory Properties
Compounds structurally related to 4-chloro-2-(4-fluorophenyl)-5-piperidino-3(2H)-pyridazinone have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These studies revealed the potential of these compounds in pain and inflammation management (Gökçe et al., 2005).
Synthesis Techniques
Research has been conducted on novel methods to synthesize fluoropyridazinones, including derivatives similar to 4-chloro-2-(4-fluorophenyl)-5-piperidino-3(2H)-pyridazinone. These methodologies are significant for producing high-yield and pure compounds, which are essential for various applications in pharmaceutical and chemical industries (Pei & Yang, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-2-(4-fluorophenyl)-5-piperidin-1-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFN3O/c16-14-13(19-8-2-1-3-9-19)10-18-20(15(14)21)12-6-4-11(17)5-7-12/h4-7,10H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSNDDPSBVPGAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2432643.png)
![N-(Cyclopropylmethyl)-1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methylazetidin-3-amine](/img/structure/B2432646.png)

![8-ethoxy-5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2432648.png)

![N-(4-bromophenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2432652.png)
![3-Methyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1h-pyrazol-4-amine hydrochloride](/img/structure/B2432656.png)
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-fluorobenzamide](/img/structure/B2432657.png)

![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2432659.png)
![2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2432660.png)

![4-[(3,4-dimethylphenyl)sulfonyl]-N,N-diethyl-1-piperazinecarboxamide](/img/structure/B2432664.png)